4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide

Metabolic stability N-dealkylation disulfamylaniline

QC labs testing methyclothiazide per USP monograph require this exact N-methyl sulfonamide-the des-methyl analog (CAS 121-30-2) is not a valid substitute for the diazotizable substances limit test. This USP Reference Standard enables: • Preparation of the mandated 50 µg/mL standard solution for aromatic amine impurity quantification. • Authenticated polythiazide metabolite tracing (~30% of excreted drug-related material in dogs) for ADME studies. • Carbonic anhydrase probe targeting the coumarin-binding pocket rather than the canonical zinc-coordination site. Supplied with full pharmacopeial documentation for immediate QC release testing and bioanalytical method development.

Molecular Formula C7H10ClN3O4S2
Molecular Weight 299.8 g/mol
CAS No. 13659-98-8
Cat. No. B033455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide
CAS13659-98-8
Synonyms5-Chloro-2-(N-methylsulfamoyl)-4-sulfamoylaniline;  4-Amino-6-chloro-N3-methyl-m-benzenedisulfonamide;  USP Methyclothiazide Related Compound A
Molecular FormulaC7H10ClN3O4S2
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N
InChIInChI=1S/C7H10ClN3O4S2/c1-11-17(14,15)7-3-6(16(10,12)13)4(8)2-5(7)9/h2-3,11H,9H2,1H3,(H2,10,12,13)
InChIKeyHZLMCYKKQJTLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Regulatory Pedigree


4-Amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide (CAS 13659-98-8; molecular formula C₇H₁₀ClN₃O₄S₂; MW 299.75) is a halogenated N-methyl disulfamylaniline belonging to the aromatic sulfonamide class [1]. It is formally designated as USP Methyclothiazide Related Compound A and serves as the compendial reference standard for the limit test of diazotizable substances in methyclothiazide drug substance [2]. The compound is also a documented major metabolite of polythiazide in dogs, representing up to approximately 30% of excreted drug-related material [3]. It functions as a carbonic anhydrase inhibitor and is distinguished from its primary-sulfonamide analog by the presence of an N-methyl substituent on the 3-sulfamoyl group, which confers altered metabolic stability, lipophilicity, and enzyme-binding modality [4].

Why Generic Substitution Fails


Simple class-level substitution among chlorinated disulfamylbenzenes is invalid for three reasons. First, the N-methyl group on the 3-sulfamoyl position renders this compound metabolically stable in vivo, whereas the 7-methylsulfamyl substituent in analogous benzothiadiazines undergoes quantitative demethylation [1]. Second, the USP monograph for methyclothiazide explicitly requires this specific compound—not the des-methyl analog 4-amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2) or any other sulfonamide—as the reference standard for the diazotizable substances limit test [2]. Third, the N-methyl modification shifts the carbonic anhydrase binding mode from the canonical primary-sulfonamide zinc-coordination site to the coumarin-binding pocket, fundamentally altering isoform inhibition profiles . These orthogonal differentiators—metabolic, regulatory, and pharmacological—mean that selecting a close analog without the N-methyl group introduces uncontrolled variables in metabolism tracing, impurity quantification, and target-engagement experiments.

Quantitative Differentiation Evidence


Metabolic Stability of N-Methyl Group

In the foundational N-dealkylation study by Wiseman et al. (1962), N-methyl substituents at the 3-position of disulfamylanilines—the exact substitution pattern of 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide—were demonstrated to be metabolically stable in vivo. This contrasts sharply with the 7-methylsulfamyl substituent in benzothiadiazine-1,1-dioxides (e.g., polythiazide), which underwent smooth and quantitative demethylation, and with the analogous methyl group in the corresponding disulfamylaniline lacking the 4-amino function, which was removed more slowly [1]. Replacement of the amino function with a methyl group caused liability of both 1- and 3-sulfamyl methyl groups to in vivo removal [1]. This metabolic stability is a direct consequence of the intact 4-amino group combined with the N-methyl on the 3-sulfamoyl, making this compound uniquely suitable as a stable metabolite marker versus benzothiadiazine-derived analogs.

Metabolic stability N-dealkylation disulfamylaniline

Lipophilicity Difference from Primary Sulfonamide

The N-methyl substitution on the 3-sulfamoyl group produces a substantial increase in calculated lipophilicity compared with the des-methyl primary sulfonamide analog. The target compound (CAS 13659-98-8) has a reported LogP of approximately 2.4–3.3 [1], whereas 4-amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2, chloraminophenamide) has a measured LogP of -0.410 [2]. This represents a difference of approximately 2.8–3.7 log units, corresponding to a roughly 600- to 5,000-fold increase in octanol-water partition coefficient. This lipophilicity shift has direct consequences for membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity LogP physicochemical properties

USP Reference Standard Designation

The United States Pharmacopeia (USP) monograph for methyclothiazide explicitly designates this compound as 'USP Methyclothiazide Related Compound A RS' and mandates its use as the reference standard in the limit test for diazotizable substances [1]. The standard preparation requires accurately weighing approximately 10 mg of this specific compound (CAS 13659-98-8), dissolving in acetonitrile to 50 mL, then further diluting to yield a 50 µg/mL working solution [1]. No other compound—including the des-methyl analog (CAS 121-30-2, also a USP reference standard but designated as Benzothiadiazine Related Compound A) or methyclothiazide itself—is authorized for this compendial procedure. This creates a non-discretionary procurement requirement for any laboratory performing USP-compliant methyclothiazide quality control.

USP reference standard pharmacopeial impurity diazotizable substances

Polythiazide Metabolite Identity in Dogs

In a definitive pharmacokinetic study by Pinson et al. (1962), polythiazide administered to dogs at doses of 0.1 mg/kg (oral and intravenous) was excreted as a mixture of unchanged drug and up to approximately 30% of 3-(methylsulfamyl)-4-amino-6-chlorobenzenesulfonamide (identical to CAS 13659-98-8), identified as a degradation product [1]. Total excretion occurred within 5 days: 80–85% in urine and 15–20% in feces at low doses; at high doses (100 mg/kg), 35–45% appeared in urine and 20–30% in feces over 5 days [1]. The bulk of excretion (60–90%) occurred within the first 24 hours. In contrast, polythiazide is described as being 'excreted mainly in its unchanged form' , highlighting that this N-methyl disulfamylaniline metabolite is a quantitatively significant, drug-specific biotransformation product not produced from other thiazide diuretics such as hydrochlorothiazide or chlorothiazide.

Drug metabolism polythiazide metabolite in vivo excretion

Carbonic Anhydrase Binding Mode Shift

The des-methyl analog 4-amino-6-chloro-1,3-benzenedisulfonamide (chloraminophenamide, CAS 121-30-2) acts as a classical primary sulfonamide carbonic anhydrase inhibitor with inhibition constants (Kᵢ) of 75 nM for hCA II, 160 nM for bCA IV, and 8,400 nM for hCA I [1]. In contrast, halogenated N-substituted-4-aminobenzene sulfonamides—the structural class to which the target N-methyl compound belongs—have been shown to inhibit human carbonic anhydrase isoforms via interaction with the coumarin-binding site, which is topographically distinct from the active-site zinc coordination utilized by primary sulfonamide inhibitors . This alternative binding modality suggests that the N-methyl compound may exhibit a different isoform selectivity profile compared with chloraminophenamide, although direct Kᵢ measurements for the N-methyl compound against specific CA isoforms have not been reported in the public domain. Additionally, the des-methyl analog was a potent inhibitor of Helicobacter pylori α-carbonic anhydrase (hpCA) with Kᵢ in the range of 20–96 nM, comparable to acetazolamide [2]; whether the N-methyl modification preserves or attenuates this activity remains uncharacterized.

Carbonic anhydrase inhibition isoform selectivity coumarin-binding site

High-Value Application Scenarios


USP Methyclothiazide Quality Control

This compound is the irreplaceable USP Reference Standard for the diazotizable substances limit test in the methyclothiazide monograph. QC laboratories performing pharmacopeial release testing must procure this specific compound to prepare the 50 µg/mL standard solution mandated by the USP procedure . No alternative reference material is authorized for this compendial application. The compound enables quantification of aromatic amine impurities that may arise from degradation of the benzothiadiazine ring, a quality attribute directly linked to drug substance purity (specification: 97.0%–102.0% methyclothiazide on dried basis).

Polythiazide Metabolism and Pharmacokinetic Studies

This compound is the authenticated major metabolite of polythiazide in dogs, constituting up to approximately 30% of excreted drug-related material . Metabolism and ADME studies involving polythiazide require this compound as an analytical reference standard for LC-MS/MS method development, metabolite identification, and quantitative bioanalysis in plasma and urine matrices. Its N-methyl substitution renders it metabolically stable, ensuring reliable quantification without interference from artefactual demethylation during sample processing . The compound is also used as a reactant in the preparation of novel diuretic agents , making it a dual-purpose procurement for both analytical and synthetic chemistry workflows.

Non-Classical CA Inhibitor Research

This compound belongs to the halogenated N-substituted-4-aminobenzene sulfonamide class that inhibits human carbonic anhydrase isoforms through interaction with the coumarin-binding site rather than the canonical zinc-coordination site engaged by primary sulfonamides . This alternative binding mode is of significant current interest for developing isoform-selective inhibitors targeting tumor-associated isoforms such as hCA IX and XII. The des-methyl analog chloraminophenamide (CAS 121-30-2) inhibits hCA II with Kᵢ of 75 nM via the classical mechanism and is a validated pharmacological tool ; the N-methyl compound offers a structurally distinct probe to interrogate the coumarin-site pharmacophore and explore structure-activity relationships at this alternative binding locus. Its higher lipophilicity (LogP ≈ 2.4–3.3 vs. -0.41 for the des-methyl analog) may also confer advantages for cell-permeability in cellular CA inhibition assays.

Benzothiadiazine Synthesis Intermediate

This compound serves as a key synthetic intermediate in the preparation of 6-chloro-3,4-dihydro-3-oxo-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (CAS 89813-56-9) via reaction with urea at 200–205°C . This cyclization reaction transforms the disulfamylaniline scaffold into the benzothiadiazine ring system characteristic of thiazide diuretics. The N-methyl group on the 3-sulfamoyl is retained during this transformation, providing access to N-methyl benzothiadiazine dioxides that cannot be obtained from the des-methyl analog. Medicinal chemistry groups pursuing novel diuretic or antihypertensive candidates within the benzothiadiazine class should procure this compound as a versatile building block.

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